molecular formula C11H11BrO2 B1475635 2-Bromo-3-(cyclopropylmethoxy)benzaldehyde CAS No. 1289029-94-2

2-Bromo-3-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B1475635
CAS No.: 1289029-94-2
M. Wt: 255.11 g/mol
InChI Key: MJWCLBSTYPABCD-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H11BrO2. It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the second position, a cyclopropylmethoxy group at the third position, and an aldehyde group at the first position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(cyclopropylmethoxy)benzaldehyde can be achieved through a multi-step process. One common method involves the bromination of 3-cyclopropylmethoxybenzaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be integrated into the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-(cyclopropylmethoxy)benzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclopropylmethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and cyclopropylmethoxy group may also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxybenzaldehyde
  • 2-Bromo-3-cyclopropylbenzaldehyde
  • 3-Bromo-2-methoxybenzaldehyde

Uniqueness

2-Bromo-3-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific functions .

Properties

IUPAC Name

2-bromo-3-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-11-9(6-13)2-1-3-10(11)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWCLBSTYPABCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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